
Carbonyl-dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonyl-dibenzoic acid is an organic compound that features a carbonyl group (C=O) flanked by two benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonyl-dibenzoic acid can be synthesized through several methods. One common approach involves the oxidation of dibenzyl ketone using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . Another method includes the hydrolysis of dibenzyl cyanide followed by oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Carbonyl-dibenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Formation of more complex carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Carbonyl-dibenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as luminescent materials and sensors.
Mechanism of Action
The mechanism of action of carbonyl-dibenzoic acid involves its interaction with molecular targets through its carbonyl and carboxyl groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to undergo nucleophilic addition and substitution reactions makes it a versatile molecule in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simpler aromatic carboxylic acid with similar chemical properties but lacks the additional carbonyl group.
Phthalic Acid: Contains two carboxyl groups attached to a benzene ring but does not have a central carbonyl group.
Terephthalic Acid: Similar to phthalic acid but with carboxyl groups in the para position .
Uniqueness
Carbonyl-dibenzoic acid is unique due to the presence of both carbonyl and carboxyl groups, which confer distinct reactivity and interaction capabilities. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its simpler counterparts.
Properties
CAS No. |
30755-77-2 |
|---|---|
Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
2-(2-carboxybenzoyl)benzoic acid |
InChI |
InChI=1S/C15H10O5/c16-13(9-5-1-3-7-11(9)14(17)18)10-6-2-4-8-12(10)15(19)20/h1-8H,(H,17,18)(H,19,20) |
InChI Key |
OTLMQCNHFVYECA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


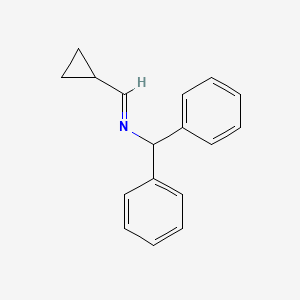


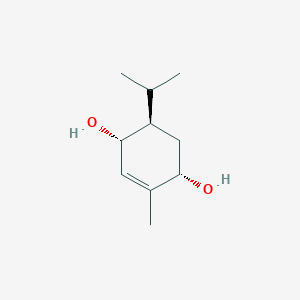

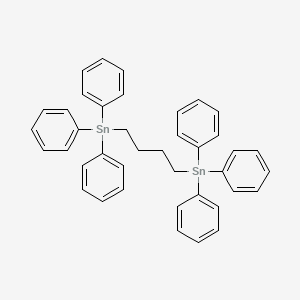

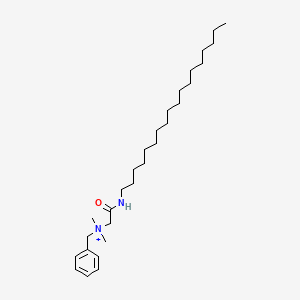
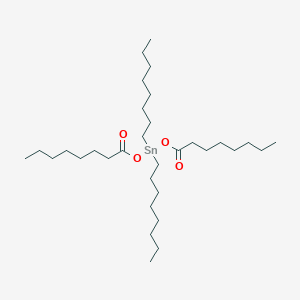
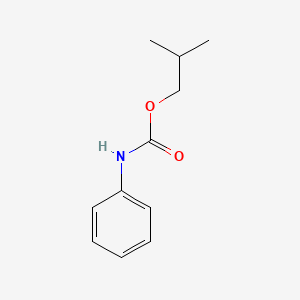



![Thieno[2,3-c]quinoline](/img/structure/B14747715.png)
